Cas no 19982-07-1 (N-Acetyl Memantine)

N-Acetyl Memantine Chemical and Physical Properties
Names and Identifiers
-
- 1-Actamido-3,5-dimethyladmantane
- n-(3,5-dimethyl-1-adamantyl)-acetamide
- 1-ACETAMIDO-3,5-DIMETHYLADMANTANE
- 1-Acetamido-3,5-dimethyladamantane
- 1-acetate amino-3,5- Dimethyl Adamantane
- N-Acetyl-3,5-dimethyl-1-adamantanamine
- N-(3,5-Dimethyladamantan-1-yl)acetamide
- N-Acetyl Memantine
- N-(3,5-dimethyl-1-adamantyl)acetamide
- N-Acetylmemantine
- WVIRSYCDAYUOMJ-UHFFFAOYSA-N
- AK162464
- n-acetyl-memantine
- KSC005Q1H
- l-acetylamino-3,5-dimethyladamantane
- 3,5-Dimethyladamantan-1-ylacetamine
- STL452976
- AKO
- FT-0656446
- CS-0154021
- AKOS015918130
- SCHEMBL733617
- Acetamide, N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)-
- W-201750
- N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)acetamide
- DTXSID30414994
- 19982-07-1
- A814130
- Acetamide, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-; Acetamide, N-(3,5-dimethyl-1-adamantyl)- (7CI,8CI); N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)acetamide; 1-Acetamido-3,5-dimethyladamantane; 1-Acetylamino-3,5-dimethyladamantane; N-Acetylmemantine
- Acetamide, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)-
- 3,5-Dimethyltricyclo[3.3.1.13,7]decan-1-acetamine
- DS-7807
- N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
- A2653
-
- MDL: MFCD06656139
- Inchi: 1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16)
- InChI Key: WVIRSYCDAYUOMJ-UHFFFAOYSA-N
- SMILES: O=C(C([H])([H])[H])N([H])C12C([H])([H])C3([H])C([H])([H])C(C([H])([H])[H])(C1([H])[H])C([H])([H])C(C([H])([H])[H])(C3([H])[H])C2([H])[H]
Computed Properties
- Exact Mass: 221.17800
- Monoisotopic Mass: 221.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- XLogP3: 3.5
Experimental Properties
- Color/Form: Powder
- Density: 1.05
- Melting Point: 110.0 to 115.0 deg-C
- Boiling Point: 348.5±9.0 °C at 760 mmHg
- Flash Point: 210.0±3.7 °C
- Refractive Index: 1.526
- PSA: 29.10000
- LogP: 3.26240
N-Acetyl Memantine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
N-Acetyl Memantine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Acetyl Memantine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0154021-25g |
N-(3,5-Dimethyladamantan-1-yl)acetamide |
19982-07-1 | 25g |
$439.0 | 2022-04-27 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2653-1G |
N-Acetyl-3,5-dimethyl-1-adamantanamine |
19982-07-1 | >97.0%(GC) | 1g |
¥720.00 | 2023-09-08 | |
Chemenu | CM251019-10g |
N-(3,5-Dimethyladamantan-1-yl)acetamide |
19982-07-1 | 97% | 10g |
$257 | 2022-09-29 | |
abcr | AB459505-1 g |
N-(3,5-Dimethyladamantan-1-yl)acetamide; . |
19982-07-1 | 1g |
€111.70 | 2023-07-18 | ||
Chemenu | CM251019-5g |
N-(3,5-Dimethyladamantan-1-yl)acetamide |
19982-07-1 | 97% | 5g |
$175 | 2021-08-04 | |
Apollo Scientific | OR315793-250mg |
1-Acetamido-3,5-dimethyladamantane |
19982-07-1 | 97% | 250mg |
£39.00 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391785-100 mg |
N-Acetyl Memantine, |
19982-07-1 | 100MG |
¥2,407.00 | 2023-07-10 | ||
abcr | AB459505-250 mg |
N-(3,5-Dimethyladamantan-1-yl)acetamide; . |
19982-07-1 | 250MG |
€83.40 | 2023-07-18 | ||
Biosynth | IA11847-10000 mg |
N-Acetylmemantine |
19982-07-1 | 10g |
$457.40 | 2023-01-04 | ||
Chemenu | CM251019-25g |
N-(3,5-Dimethyladamantan-1-yl)acetamide |
19982-07-1 | 97% | 25g |
$570 | 2023-03-04 |
N-Acetyl Memantine Related Literature
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Related Categories
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid amides
Additional information on N-Acetyl Memantine
Comprehensive Guide to N-Acetyl Memantine (CAS No. 19982-07-1): Properties, Applications, and Research Insights
N-Acetyl Memantine, identified by its CAS number 19982-07-1, is a derivative of the well-known NMDA receptor antagonist, memantine. This compound has garnered significant attention in neuroscience and pharmaceutical research due to its potential neuroprotective properties and enhanced bioavailability. Researchers and healthcare professionals are increasingly exploring its applications in cognitive health, neurodegenerative disorders, and synaptic plasticity modulation.
The molecular structure of N-Acetyl Memantine incorporates an acetyl group, which may improve its pharmacokinetic profile compared to its parent compound. This modification is particularly relevant in addressing blood-brain barrier permeability, a critical factor in treating central nervous system (CNS) conditions. Recent studies suggest that N-Acetyl Memantine could offer advantages in managing symptoms associated with Alzheimer's disease and other cognitive impairments, making it a focal point in neuropharmacology research.
One of the most searched questions about N-Acetyl Memantine revolves around its mechanism of action. Like memantine, it acts as a low-to-moderate affinity NMDA receptor antagonist, which helps regulate glutamate signaling—a neurotransmitter often implicated in excitotoxicity and neuronal damage. However, the acetylated form may exhibit reduced side effects, such as dizziness or agitation, commonly reported with standard memantine therapy. This aspect aligns with the growing demand for safer neuroprotective agents in clinical practice.
In the context of brain health supplements, N-Acetyl Memantine has emerged as a topic of interest among biohackers and longevity enthusiasts. Online forums frequently discuss its potential to support memory enhancement and mental clarity, though rigorous clinical trials are still needed to validate these claims. The compound’s ability to modulate synaptic plasticity also positions it as a candidate for investigating neuroregeneration strategies, a hot topic in modern neuroscience.
From a synthetic chemistry perspective, CAS 19982-07-1 represents a valuable intermediate for developing novel CNS-targeted therapeutics. Its synthesis typically involves acetylation of memantine under controlled conditions, yielding a product with improved solubility and metabolic stability. Laboratories specializing in neuroactive compounds often prioritize this derivative for its balanced efficacy and safety profile.
Another frequently searched query concerns the comparison between memantine and N-Acetyl Memantine. While both compounds share a core structure, the acetylated variant demonstrates distinct pharmacokinetic advantages, including prolonged half-life and reduced hepatic metabolism. These properties make it a promising alternative for patients requiring sustained NMDA receptor modulation without frequent dosing.
The rising prevalence of age-related cognitive decline has further fueled interest in N-Acetyl Memantine. Public health discussions increasingly highlight the need for preventive approaches, and this compound’s potential to mitigate neuroinflammation and oxidative stress aligns with such goals. Preclinical data indicate its role in suppressing pro-inflammatory cytokines, a mechanism that could benefit conditions like mild cognitive impairment (MCI).
Quality control and analytical testing are paramount for N-Acetyl Memantine suppliers. Advanced techniques like HPLC and mass spectrometry ensure purity and consistency, addressing concerns about research chemical reliability. Researchers emphasize the importance of sourcing from reputable providers to avoid contaminants that could skew experimental results.
Looking ahead, N-Acetyl Memantine holds promise for personalized medicine applications. Its tunable effects on glutamate receptors may enable tailored therapies for individuals with specific genetic profiles or metabolic needs. Collaborative efforts between academia and industry are essential to unlock its full potential in treating complex neurological disorders.
In summary, N-Acetyl Memantine (CAS 19982-07-1) represents a sophisticated evolution of memantine-based therapeutics. Its unique properties bridge gaps in current treatment paradigms, offering hope for improved outcomes in brain health and neurodegenerative disease management. As research progresses, this compound is poised to play a pivotal role in advancing neurological science and patient care.
19982-07-1 (N-Acetyl Memantine) Related Products
- 880-52-4(1-Acetamidoadamantane)
- 1361762-07-3(2-Amino-5-(3,5-dichlorophenyl)isonicotinaldehyde)
- 17890-77-6(3-Amino-6-bromopyrazine-2-carboxamide)
- 2172226-63-8(4-(benzyloxy)-3-formamido-3-methylbutanoic acid)
- 2169112-74-5(2-4-(aminomethyl)phenylpiperidin-4-amine)
- 1286703-28-3(1-4-(2-methylphenyl)piperazin-1-yl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-one)
- 902433-32-3(N-cyclohexyl-2-({8,9-dimethoxy-2-phenyl-1,2,4triazolo1,5-cquinazolin-5-yl}sulfanyl)butanamide)
- 1394929-55-5((E)-N,N-Didesmethyl-4-hydroxy Tamoxifen)
- 947013-67-4(3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid)
- 2228201-70-3(3,3,3-trifluoro-2-(3-nitro-1H-pyrazol-4-yl)propan-1-amine)

